molecular formula C21H20O3 B14636206 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one CAS No. 53551-76-1

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one

Cat. No.: B14636206
CAS No.: 53551-76-1
M. Wt: 320.4 g/mol
InChI Key: FNONXQDULYQQEZ-UHFFFAOYSA-N
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Description

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclohexanone ring, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl and methoxy groups.

    N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide: Contains hydroxyphenyl groups but with a different core structure.

Uniqueness

2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one is unique due to its specific arrangement of hydroxyphenyl groups and the cyclohexanone ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

53551-76-1

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2,6-bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C21H20O3/c1-14-10-17(12-15-2-6-19(22)7-3-15)21(24)18(11-14)13-16-4-8-20(23)9-5-16/h2-9,12-14,22-23H,10-11H2,1H3

InChI Key

FNONXQDULYQQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1

Origin of Product

United States

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